molecular formula C17H26N2O4 B5878161 3,4-diethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide

3,4-diethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B5878161
M. Wt: 322.4 g/mol
InChI Key: AJDALWGYJXXLSW-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide: is a synthetic organic compound with a molecular formula of C16H24N2O4 It is characterized by the presence of a benzamide core substituted with diethoxy groups and a morpholin-4-yl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-diethoxybenzoic acid and 2-(morpholin-4-yl)ethylamine as the primary starting materials.

    Activation of Carboxylic Acid: The carboxylic acid group of 3,4-diethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with 2-(morpholin-4-yl)ethylamine to form the amide bond, resulting in the formation of this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where the ethoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of 3,4-diethoxybenzoic acid derivatives.

    Reduction: Formation of 3,4-diethoxy-N-[2-(morpholin-4-yl)ethyl]aniline.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

3,4-diethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2,5-Diethoxy-4-({[3-(4-morpholinyl)propyl]carbamothioyl}amino)phenyl]benzamide: Similar structure with additional carbamothioyl group.

    4-Chloro-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)benzamide: Contains chloro substituents instead of ethoxy groups.

    3,4-Diethoxy-N-[2-(4-fluorophenyl)-2-(4-morpholinyl)ethyl]benzamide: Substituted with a fluorophenyl group.

Uniqueness

3,4-diethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide is unique due to its specific combination of diethoxy and morpholin-4-yl ethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3,4-diethoxy-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-3-22-15-6-5-14(13-16(15)23-4-2)17(20)18-7-8-19-9-11-21-12-10-19/h5-6,13H,3-4,7-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDALWGYJXXLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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